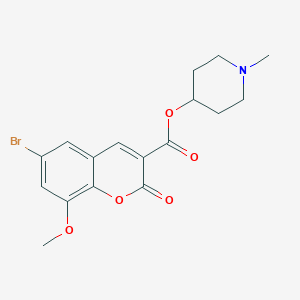![molecular formula C18H20Br2N2O2S B288791 1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)
1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as DBDPE, is a flame retardant compound that is widely used in various applications. It is a member of the piperazine family of compounds and is known for its high efficiency in reducing the flammability of various materials.
Wirkmechanismus
The mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine involves the formation of a char layer on the surface of the material. When exposed to heat or flame, the compound decomposes and releases bromine atoms. These atoms react with the free radicals generated during the combustion process and form stable brominated compounds. These compounds form a protective char layer on the surface of the material, which acts as a barrier and prevents further combustion.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is not expected to have any significant biochemical or physiological effects. However, it is important to note that the compound has not been extensively studied for its potential health effects. Therefore, caution should be exercised when handling the compound, and appropriate safety measures should be taken.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several advantages for use in lab experiments. It is a highly efficient flame retardant compound and can be easily synthesized in the lab. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the compound has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. It is also not suitable for use in some applications, such as those involving high-temperature environments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine. One area of interest is the development of more efficient flame retardants based on this compound. Researchers are exploring ways to modify the compound to improve its effectiveness and reduce its environmental impact. Another area of research is the study of the potential health effects of this compound. More research is needed to determine the toxicity of the compound and its potential effects on human health and the environment. Finally, researchers are exploring new applications for this compound, such as in the production of biodegradable materials and in the treatment of waste materials.
Synthesemethoden
The synthesis of 1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has various scientific research applications, primarily in the field of flame retardancy. It is used in the production of various materials such as plastics, textiles, and electronics to reduce their flammability. This compound has been extensively studied for its effectiveness in reducing the fire hazards associated with these materials. It has been found to be highly efficient in reducing the flammability of various materials and has been approved for use in many countries.
Eigenschaften
Molekularformel |
C18H20Br2N2O2S |
|---|---|
Molekulargewicht |
488.2 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C18H20Br2N2O2S/c1-13-9-14(2)11-16(10-13)21-5-7-22(8-6-21)25(23,24)18-12-15(19)3-4-17(18)20/h3-4,9-12H,5-8H2,1-2H3 |
InChI-Schlüssel |
QEWCZVFZYZYFLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)





![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)


